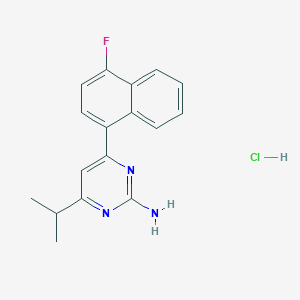

4-(4-Fluoronaphthalen-1-yl)-6-isopropylpyrimidin-2-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

5-HT2B Receptor Antagonist

RS-127445 hydrochloride is a high affinity 5-HT2B receptor antagonist . It has a pKi value of 9.5, indicating a strong binding affinity . This makes it a valuable tool in studying the role of 5-HT2B receptors in various biological processes.

Selective Binding

The compound displays 1000-fold selectivity for the 5-HT2B receptor . This means it preferentially binds to the 5-HT2B receptor over other receptors, making it a useful tool in research where selective inhibition of this receptor is required.

Bioavailability

RS-127445 hydrochloride has good bioavailability . This means it can be effectively absorbed and utilized in the body, which is an important factor in drug design and development.

Contraction Reduction

RS-127445 reduces contraction of rat isolated stomach fundus . This suggests potential applications in gastrointestinal research, particularly in studying the role of serotonin receptors in gut motility.

Calcium Level Regulation

The compound lowers intracellular increases in calcium induced by 5-HT . This could have implications in studying cellular signaling pathways involving calcium ions and serotonin receptors.

Vascular Relaxation

RS-127445 blocks (±)-α-methyl-5-HT-induced relaxation of isolated rat jugular veins . This indicates a potential role in vascular research, particularly in understanding the mechanisms of vascular tone regulation.

Compound Libraries

RS-127445 hydrochloride is also offered as part of compound libraries . These libraries are collections of compounds used for high-throughput screening in drug discovery and biological research.

Molecular Weight and Solubility

The molecular weight of RS-127445 hydrochloride is 317.79 . It is soluble in DMSO and ethanol up to a concentration of 100 mM . This information is crucial for preparing stock solutions for experimental use.

Mechanism of Action

Target of Action

RS-127445 hydrochloride is a potent and selective antagonist that primarily targets the serotonin 5-HT2B receptor . The 5-HT2B receptor is a subtype of the 5-HT2 receptor that belongs to the serotonin receptor family .

Mode of Action

RS-127445 hydrochloride acts by binding to the 5-HT2B receptor with high affinity, exhibiting a pKi of 9.5 . This binding inhibits the action of serotonin (5-HT), a neurotransmitter, on the 5-HT2B receptor . It shows around 1000 times selectivity over the closely related 5-HT2A and 5-HT2C receptors .

Biochemical Pathways

The 5-HT2B receptor is involved in various physiological processes. When RS-127445 hydrochloride binds to the 5-HT2B receptor, it inhibits the serotonin-induced formation of inositol phosphates and serotonin-evoked increases in intracellular calcium . This suggests that RS-127445 hydrochloride affects the phosphoinositide pathway and calcium signaling pathway.

Result of Action

The antagonistic action of RS-127445 hydrochloride on the 5-HT2B receptor can influence various physiological processes where this receptor is involved. For instance, it can affect smooth muscle contraction, as the 5-HT2B receptor is known to be involved in the regulation of gastrointestinal motility .

properties

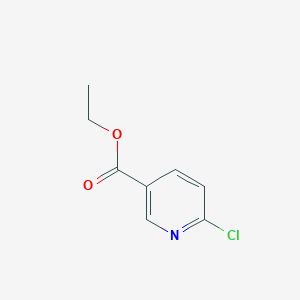

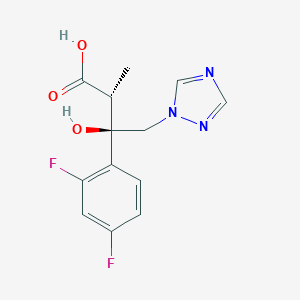

IUPAC Name |

4-(4-fluoronaphthalen-1-yl)-6-propan-2-ylpyrimidin-2-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN3.ClH/c1-10(2)15-9-16(21-17(19)20-15)13-7-8-14(18)12-6-4-3-5-11(12)13;/h3-10H,1-2H3,(H2,19,20,21);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKJPYBJBPRFMHL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=NC(=C1)C2=CC=C(C3=CC=CC=C32)F)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClFN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Fluoronaphthalen-1-yl)-6-isopropylpyrimidin-2-amine hydrochloride | |

CAS RN |

199864-86-3 |

Source

|

| Record name | RS-127445 Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[5,6-dichloro-2-(cyanoamino)-4H-quinazolin-3-yl]acetate](/img/structure/B132868.png)